

Methoxyacetyl Chloride: A Comprehensive Guide to Solubility in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methoxyacetyl chloride*

Cat. No.: B1360038

[Get Quote](#)

Introduction

Methoxyacetyl chloride (CAS: 38870-89-2) is a critical acylating agent extensively utilized in the synthesis of high-value compounds within the pharmaceutical, agrochemical, and dye industries.[1][2][3] Its utility as a precursor for complex molecules, including the synthesis of β -lactams and various active pharmaceutical ingredients (APIs), is well-documented.[3][4][5] The molecule features a highly reactive acyl chloride functional group appended to a methoxy ether backbone, creating a bifunctional reagent that drives its synthetic versatility.

A thorough understanding of the solubility and reactivity of **methoxyacetyl chloride** in organic solvents is not merely a matter of procedural convenience; it is fundamental to achieving desired reaction outcomes, ensuring process safety, and optimizing purification protocols. The choice of solvent dictates reaction kinetics, influences side-product formation, and is paramount for controlling the exothermic nature of its reactions. This guide provides a detailed examination of the solubility characteristics of **methoxyacetyl chloride**, offering field-proven insights into solvent selection, handling, and experimental determination.

Core Physicochemical Properties

The physical properties of **methoxyacetyl chloride** govern its behavior in a laboratory and industrial setting. It is a colorless to pale yellow liquid characterized by a pungent odor typical of acyl chlorides.[1][2] Its volatility and flammability necessitate careful handling, as detailed in the safety sections of this guide.

Property	Value	Reference(s)
Molecular Formula	C ₃ H ₅ ClO ₂	[1][6][7]
Molecular Weight	108.52 g/mol	[6][7]
Appearance	Clear colorless to pale yellow liquid	[2][8][9][10]
Density	1.187 g/mL at 25 °C	[8][9][10]
Boiling Point	112-113 °C	[6][8][9][10]
Melting Point	< -40 °C	[6][9][11]
Flash Point	28 °C (82.4 - 84 °F)	[6][8][9][12]
Refractive Index (n _{20/D})	1.419	[8][9][10]

Solubility Profile: A Tale of Miscibility and Reactivity

The solubility of **methoxyacetyl chloride** is dictated by the principle of "like dissolves like," but with the critical caveat of its high reactivity.[13] Its polarity, stemming from the ether and acyl chloride groups, allows for miscibility with a range of common organic solvents. However, for practical applications, a distinction must be made between simple dissolution and reactive decomposition.

Qualitative Solubility and Solvent Compatibility

The following table summarizes the solubility behavior of **methoxyacetyl chloride**. It is crucial to select aprotic solvents to avoid chemical degradation of the reagent.

Solvent Class	Specific Solvents	Solubility/Behavior	Causality and Field Insights
Halogenated	Dichloromethane, Chloroform, Carbon Tetrachloride	Miscible / Soluble	<p>Excellent Choice: These solvents are inert and aprotic, providing a stable medium for reactions. Dichloromethane is a preferred solvent for acylation reactions due to its volatility, which simplifies product work-up.[1][8][9][11][14]</p>
Ethers	Diethyl ether, Tetrahydrofuran (THF)	Miscible	<p>Good Choice: Ethers are common aprotic solvents for acylation. However, exercise caution with THF, which can contain peroxide impurities and water. Always use freshly distilled or inhibitor-free, anhydrous grades.[1][8][9][11]</p>
Ketones	Acetone	Miscible	<p>Use with Caution: While miscible, acetone can undergo self-condensation under basic conditions, which are often employed in acylation reactions. Furthermore, enolizable ketones</p>

			can potentially react with the acyl chloride. It is generally less preferred than halogenated solvents. [8] [9] [11] [14]
Aromatic Hydrocarbons	Benzene, Toluene	Soluble	Good Choice: These non-polar, aprotic solvents are suitable for many applications, particularly Friedel-Crafts type acylation reactions where they can also serve as a reagent. [5] [8]
Protic Solvents	Water, Alcohols (e.g., Methanol, Ethanol)	Reacts Vigorously	Unsuitable - Avoid: The acyl chloride group undergoes rapid and exothermic hydrolysis with water to form methoxyacetic acid and HCl. [1] [8] It reacts with alcohols to form the corresponding ester. This is not a solubility limitation but a chemical incompatibility.

The Critical Role of Moisture Sensitivity

Methoxyacetyl chloride is highly sensitive to moisture.[\[8\]](#)[\[9\]](#)[\[11\]](#) Any ingress of water into the storage container or reaction vessel will lead to hydrolysis, decreasing the purity of the reagent and generating corrosive hydrochloric acid. This reactivity underscores the necessity of using

anhydrous solvents and inert atmosphere techniques (e.g., nitrogen or argon blanket) for both storage and reactions.

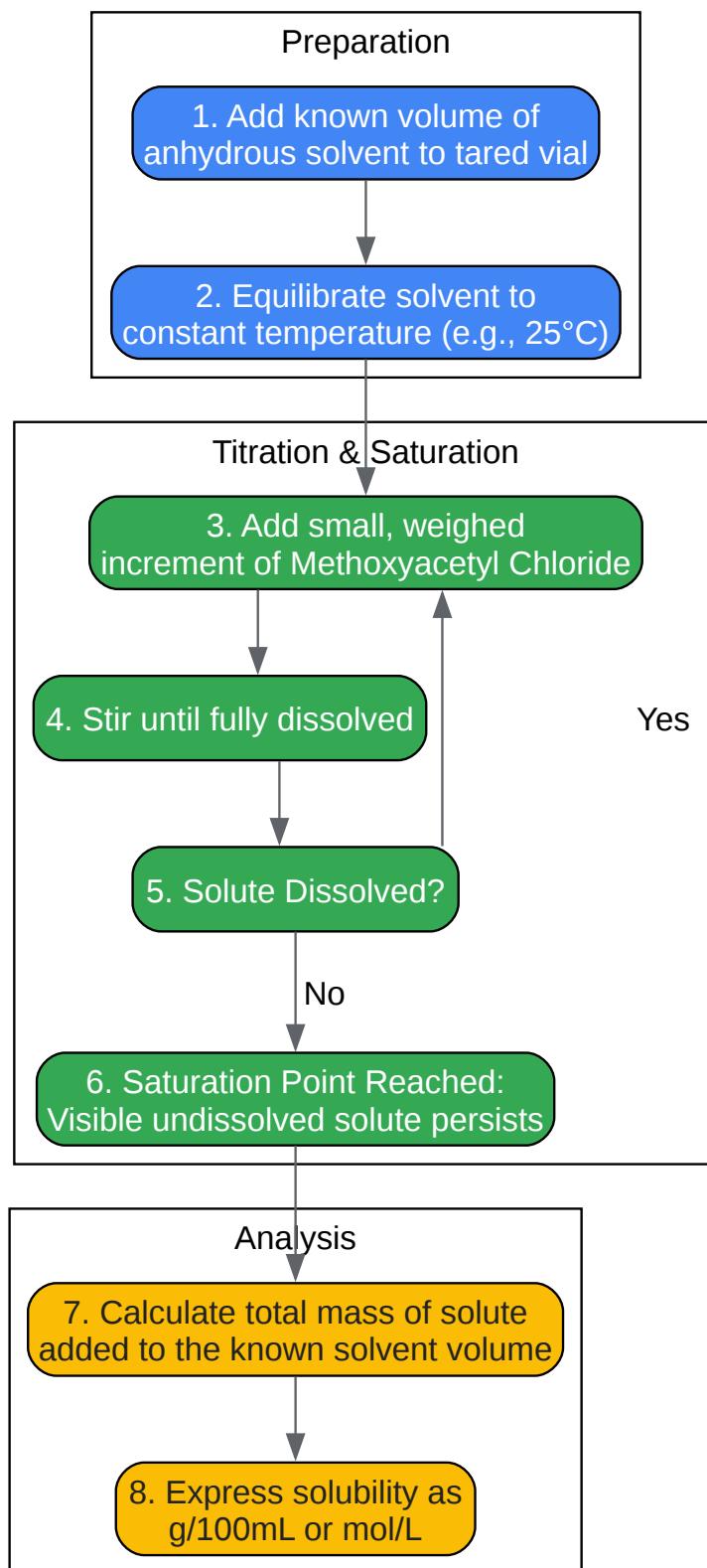
Experimental Protocol: Determination of Solubility

While qualitative data is available, quantitative solubility (e.g., in g/100 mL) in a novel solvent system often requires experimental determination. The following protocol provides a self-validating system for accurate measurement.

Pre-Protocol Safety Assessment

Hazard Analysis: **Methoxyacetyl chloride** is flammable, corrosive, and causes severe burns.

[7][15] All operations must be conducted within a certified chemical fume hood. Personal


Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile, inspected before use), tightly fitting safety goggles, and a flame-resistant lab coat.[15][16]

Step-by-Step Methodology

- Solvent Preparation: Dispense a precise volume (e.g., 5.0 mL) of the anhydrous test solvent into a dry, tared glass vial equipped with a magnetic stir bar.
- Temperature Control: Place the vial in a water or oil bath set to a constant, recorded temperature (e.g., 25 °C).
- Initial Solute Addition: Add a small, pre-weighed amount of **methoxyacetyl chloride** to the solvent. It is crucial to start with an amount expected to dissolve completely.
- Equilibration: Seal the vial (to prevent evaporation and moisture ingress) and stir the mixture until the solute is fully dissolved.
- Incremental Addition: Continue adding small, accurately weighed increments of **methoxyacetyl chloride**. After each addition, allow the system to stir for a sufficient period (e.g., 10-15 minutes) to ensure equilibrium is reached.
- Saturation Point Determination: The saturation point is reached when a small portion of the added **methoxyacetyl chloride** fails to dissolve after prolonged stirring (e.g., >30 minutes). The solution will appear persistently cloudy or have visible undissolved droplets.

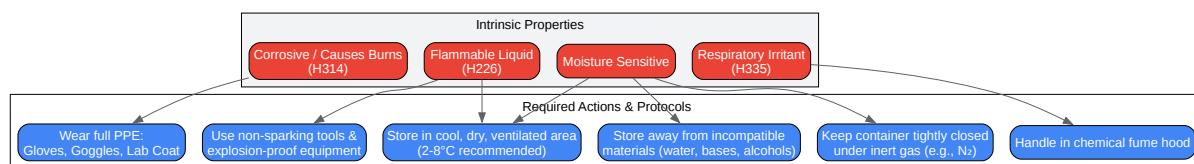
- Calculation: Calculate the total mass of **methoxyacetyl chloride** added to the known volume of solvent. Express the solubility in g/100 mL or mol/L.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for determining the solubility of **methoxyacetyl chloride**.

Safety, Handling, and Storage: A Mandate for Diligence


The high reactivity of **methoxyacetyl chloride** necessitates stringent safety protocols. Adherence to these guidelines is non-negotiable for ensuring personnel safety and experimental integrity.

Hazard Summary

- Flammability: Flammable liquid and vapor.[7][15] Keep away from heat, sparks, open flames, and other ignition sources.[12][15][17] Use explosion-proof equipment.[12]
- Corrosivity: Causes severe skin burns and eye damage.[7][15] Avoid all direct contact.
- Toxicity: May cause respiratory irritation.[7][15] Operations must be performed in a well-ventilated area, preferably a chemical fume hood.[12][15][16]
- Reactivity: Reacts with water, alcohols, bases, and oxidizing agents.[8][18]

Safe Handling and Storage Logic

The required handling procedures are a direct consequence of the compound's intrinsic properties.

[Click to download full resolution via product page](#)

Caption: Relationship between hazards of **methoxyacetyl chloride** and handling protocols.

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place, often between 2-8°C.[8][10][16] The material should be stored away from incompatible substances such as strong bases, alcohols, and oxidizing agents.[18]

Conclusion

Methoxyacetyl chloride is a versatile reagent whose effective use is critically dependent on the appropriate choice of solvent. It is miscible with a wide array of common aprotic organic solvents, including halogenated hydrocarbons, ethers, and aromatic hydrocarbons. This broad compatibility provides chemists with significant flexibility in designing synthetic routes. However, its high reactivity, particularly with protic substances like water and alcohols, demands a rigorous approach to handling and solvent selection. The use of anhydrous solvents under an inert atmosphere is essential to prevent degradation and ensure the success of any chemical transformation involving this potent acylating agent. By understanding the principles and following the protocols outlined in this guide, researchers can safely and effectively harness the synthetic power of **methoxyacetyl chloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 38870-89-2: Methoxyacetyl chloride | CymitQuimica [cymitquimica.com]
- 2. Methoxyacetyl chloride | 38870-89-2 [chemicalbook.com]
- 3. nbino.com [nbino.com]
- 4. methoxy acetyl chloride | 38870-89-2 | C3H5ClO2 [shreesulphuric.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Methoxyacetyl chloride | CAS#:38870-89-2 | Chemsoc [chemsoc.com]
- 7. Methoxyacetyl chloride | C3H5ClO2 | CID 96623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]

- 9. Methoxyacetyl chloride CAS#: 38870-89-2 [m.chemicalbook.com]
- 10. Methoxyacetyl chloride Six Chongqing Chemdad Co. , Ltd [chemdad.com]
- 11. 38870-89-2 CAS MSDS (Methoxyacetyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. kscl.co.in [kscl.co.in]
- 13. Solvent Miscibility Table [sigmaaldrich.com]
- 14. Methoxyacetyl chloride | 38870-89-2 [amp.chemicalbook.com]
- 15. echemi.com [echemi.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. Page loading... [wap.guidechem.com]
- 18. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Methoxyacetyl Chloride: A Comprehensive Guide to Solubility in Organic Solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1360038#methoxyacetyl-chloride-solubility-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com